3-Hydroxy agomelatine-d3
Description
Role of Deuterated Compounds in Drug Discovery and Development Methodologies
Deuterated compounds, those in which one or more hydrogen atoms are replaced by deuterium (B1214612), represent a specific and highly valuable class of stable isotope-labeled molecules. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. pharmacompass.com This difference can lead to a "deuterium kinetic isotope effect (DKIE)," where the rate of a chemical reaction involving the cleavage of this bond is slowed. nih.gov
This property is exploited in two primary ways in drug discovery:
Metabolic Probes and "Heavy Drugs" : If deuteration occurs at a site on the molecule that is prone to metabolic breakdown by enzymes (like the cytochrome P450 system), the stronger C-D bond can slow this metabolism. nih.govscholarsresearchlibrary.com This can lead to a longer drug half-life, improved pharmacokinetic profiles, and potentially reduced formation of toxic metabolites. pharmacompass.comnih.gov This strategy has led to the development of "deuterated drugs," which are new chemical entities with potentially improved therapeutic properties.
Internal Standards for Bioanalysis : The most widespread use of deuterated compounds in pharmaceutical research is as internal standards for quantitative bioanalysis, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govoup.com An ideal internal standard behaves almost identically to the analyte (the drug being measured) during sample extraction, chromatography, and ionization, but is clearly distinguishable by the mass spectrometer. researchgate.net A deuterated version of the drug is the gold standard for this purpose because its physicochemical properties are nearly identical to the parent drug, ensuring it accounts for any variability in the analytical process, thus providing the most accurate quantification. oup.com
Specific Research Utility of Agomelatine-d3 as a Deuterated Analog
The primary and most critical research application of Agomelatine-d3 is its use as an internal standard in the quantitative analysis of agomelatine (B1665654) in biological samples. nih.govresearchgate.net The development and validation of robust bioanalytical methods are prerequisites for conducting pharmacokinetic studies, which are essential for drug approval and understanding a drug's behavior in the body. nih.govnih.gov
In a typical research scenario, such as a pharmacokinetic study of agomelatine, a known quantity of Agomelatine-d3 would be added to patient blood samples. scholarsresearchlibrary.com During analysis by LC-MS/MS, Agomelatine-d3 co-elutes with the native agomelatine from the liquid chromatography column. oup.com However, in the mass spectrometer, they are detected as distinct entities due to their mass difference. For example, the mass transition monitored for agomelatine might be m/z 244.1→185.1, while its deuterated counterpart would have a different mass. nih.gov By comparing the signal intensity of the agomelatine to the known, constant signal of Agomelatine-d3, researchers can calculate the precise concentration of the drug in the original sample, correcting for any loss during sample preparation or fluctuations in instrument response. researchgate.net
This precise quantification is vital for establishing the bioequivalence of generic formulations and for therapeutic drug monitoring, ensuring that drug concentrations remain within a safe and effective range. nih.govoup.com Therefore, Agomelatine-d3 serves as an essential analytical tool, enabling the high-quality, validated data generation that underpins modern pharmaceutical development and clinical research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
246.32 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)/i1D3 |
InChI Key |
YJYPHIXNFHFHND-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Strategies for Agomelatine D3
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation at the Acetamide (B32628) Moiety
The synthesis of Agomelatine-d3 primarily involves the acylation of the precursor amine, 2-(7-methoxy-1-naphthyl)ethylamine, with a deuterated acetylating agent. This final step is what introduces the three deuterium atoms onto the terminal methyl group of the acetamide moiety.
A common and direct pathway involves the reaction of 2-(7-methoxy-1-naphthyl)ethylamine with a deuterated form of acetic anhydride, specifically acetic-d3 anhydride, or with acetyl-d3 chloride. orgoreview.comnih.govyoutube.com This reaction is a nucleophilic acylation where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acetylating agent. youtube.comchemguide.co.uk The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct (e.g., HCl if acetyl-d3 chloride is used), which shifts the equilibrium towards the product, N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide-d3. orgoreview.comyoutube.com
The synthesis of the key intermediate, 2-(7-methoxy-1-naphthyl)ethylamine, can be achieved through various multi-step routes starting from materials like 7-methoxy-1-tetralone (B20472). patsnap.comgoogle.com One described method involves reacting 7-methoxy-1-tetralone with cyanoacetic acid to form (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile, which is then aromatized to (7-methoxy-1-naphthyl)acetonitrile. patsnap.comchina-sinoway.com This nitrile is subsequently reduced to the desired amine, 2-(7-methoxy-1-naphthyl)ethylamine. patsnap.com
A generalized synthetic scheme is as follows:
Formation of the Precursor Amine:
Starting Material: 7-methoxy-1-tetralone
Reaction with cyanoacetic acid yields (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile. patsnap.com
Aromatization of the intermediate yields (7-methoxy-1-naphthyl)acetonitrile. google.compatsnap.com
Reduction of the nitrile group yields 2-(7-methoxy-1-naphthyl)ethylamine. patsnap.comgoogle.com
Deuterated Acylation:
The synthesized 2-(7-methoxy-1-naphthyl)ethylamine is reacted with acetyl-d3 chloride or acetic-d3 anhydride. orgoreview.comyoutube.com
This final step yields Agomelatine-d3 (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide-d3).
Methodologies for Ensuring Isotopic Purity and Regioselectivity
Ensuring the isotopic purity and regioselectivity of Agomelatine-d3 is critical for its use as an internal standard. Isotopic purity refers to the percentage of the final product that contains the desired number of deuterium atoms (in this case, three), while regioselectivity confirms that these atoms are located at the correct position—the acetamide methyl group.
Analytical Techniques for Verification:
High-Resolution Mass Spectrometry (HR-MS): This is a primary technique for determining isotopic purity. rsc.orgnih.govresearchgate.net By analyzing the mass-to-charge ratio of the synthesized compound, chemists can identify and quantify the distribution of isotopologues (e.g., d0, d1, d2, d3). nih.gov The high resolution allows for the clear distinction between these closely related masses. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ²H NMR, is instrumental in confirming the regioselectivity of deuteration. rsc.org In the ¹H NMR spectrum of Agomelatine-d3, the signal corresponding to the acetamide methyl protons would be significantly diminished or absent, confirming successful deuteration at that site. ²H NMR can be used to directly observe the deuterium signal, further confirming its location. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS methods are often developed for the quality control of deuterated pharmaceuticals. acs.org This technique separates the drug from any impurities before it enters the mass spectrometer, allowing for precise quantification of isotopic purity in the final product. acs.orgijprajournal.com
The choice of the deuterating agent, such as high-purity acetyl-d3 chloride, is fundamental to achieving high isotopic enrichment. The reaction conditions are controlled to prevent any H/D exchange reactions at other positions on the molecule, thus ensuring high regioselectivity. google.com
Optimization of Synthetic Yields and Scalability for Research Applications
For Agomelatine-d3 to be a viable tool for research, its synthesis must be efficient and scalable. Optimization focuses on maximizing the product yield while maintaining high purity and minimizing costs.
Key Optimization Parameters:
| Parameter | Objective and Method |
| Catalyst | In the synthesis of the precursor amine, catalysts like palladium-on-carbon (Pd/C) are used for aromatization steps. patsnap.com Optimizing the catalyst loading and type can improve reaction efficiency and yield. |
| Reagents | The choice of reducing agent for the nitrile-to-amine conversion (e.g., Zn(BH₄)₂ or lithium aluminum hydride) can impact yield and safety. patsnap.comgoogle.com For the final acylation, using a slight excess of the deuterated acetylating agent can drive the reaction to completion. |
| Reaction Conditions | Temperature, reaction time, and solvent choice are critical. For instance, heating the acylation reaction can increase the rate, but must be controlled to prevent side reactions. google.com A patent for non-deuterated agomelatine (B1665654) specifies heating the reaction mixture to reflux. google.com |
| Purification | Developing efficient purification methods, such as recrystallization or column chromatography, is essential for obtaining a high-purity product. The choice of solvent systems for these methods can significantly affect the final yield and purity. patsnap.com |
| Scalability | Transitioning from a laboratory-scale synthesis to a larger, industrial-scale production requires robust and reproducible reaction conditions. google.com Processes that avoid hazardous reagents (like DDQ) or extreme temperatures are more suitable for scaling up. google.com |
Research into the synthesis of agomelatine and its intermediates has focused on developing processes that are eco-friendly, inexpensive, and robust, which are all factors that contribute to better scalability for research and commercial applications. google.com
Advanced Analytical Methodologies Utilizing Agomelatine D3
Mass Spectrometry-Based Quantification Techniques for Agomelatine-d3
Mass spectrometry (MS) is the cornerstone for the detection and quantification of Agomelatine-d3. Coupled with chromatographic separation techniques, MS offers unparalleled sensitivity and selectivity, which are essential for distinguishing the analyte from complex biological matrices.
The development of robust LC-MS/MS methods is paramount for the accurate quantification of agomelatine (B1665654) in biological samples, a process that relies heavily on the use of Agomelatine-d3 as an internal standard. nih.gov These methods are designed for high throughput and sensitivity, enabling the detection of low concentrations of the target analyte in matrices such as human serum and plasma. nih.govthermofisher.com The general workflow involves optimizing both the liquid chromatography separation and the mass spectrometric detection to achieve reliable and reproducible results. nih.gov The primary advantage of LC-MS/MS lies in its ability to combine the physical separation power of liquid chromatography with the highly selective and sensitive mass analysis capabilities of tandem mass spectrometry.
Effective chromatographic separation is the first critical step in an LC-MS/MS assay, ensuring that Agomelatine-d3 and the target analyte, agomelatine, are separated from other matrix components to prevent ion suppression or enhancement. Reversed-phase chromatography is commonly employed for this purpose. Researchers have developed various methods utilizing different columns and mobile phases to achieve optimal separation.
For instance, one validated UPLC-MS/MS method for the analysis of 71 neuropsychotropic drugs, including agomelatine, employed a Kromasil ClassicShell C18 column. nih.gov Another method designed for quantifying 36 antidepressants used a Hypersil GOLD Phenyl analytical column. thermofisher.com The selection of the column, mobile phase composition, flow rate, and column temperature are all critical parameters that are optimized to ensure a sharp peak shape, good resolution, and a short run time. nih.govthermofisher.com
| Parameter | Method 1 nih.gov | Method 2 thermofisher.com | Method 3 google.com |
| Column | Kromasil ClassicShell C18 (2.1 x 50 mm, 2.5 µm) | Hypersil GOLD Phenyl (2.1 x 100 mm, 1.9 µm) | TSKgel Amide-80 (2.0 mm I.D. x 100 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate + 0.2% Acetic AcidB: Acetonitrile (B52724) | Gradient Elution (Specifics not detailed) | Acetonitrile-Water-Formic Acid (50:50:0.1) |
| Flow Rate | 0.4 mL/min | 0.5 mL/min | 0.2 mL/min |
| Column Temp. | 40 °C | 40 °C | Room Temperature |
| Elution Type | Gradient | Gradient | Isocratic |
Following chromatographic separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source, typically operated in positive ion mode, is used to generate charged parent ions of Agomelatine-d3 and the analyte. nih.govgoogle.com
The most common and highly selective detection technique used is Multiple Reaction Monitoring (MRM), also known as Selective Reaction Monitoring (SRM). nih.govgoogle.com In this process, a specific precursor (or parent) ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product (or daughter) ion is monitored in the third quadrupole. This process ensures extremely high selectivity and sensitivity, as only molecules that undergo this specific fragmentation pathway are detected. The precursor-to-product ion transition for Agomelatine-d3 is distinct from that of unlabeled agomelatine due to the mass difference, allowing for simultaneous monitoring.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (V) | Ionization Mode | Reference |
| Agomelatine-d3 | 247.2 | 185.1 | 60 | 20 | ESI+ | nih.gov |
While LC-MS/MS is the predominant technique for the analysis of compounds like agomelatine, Gas Chromatography-Mass Spectrometry (GC-MS) represents another potential analytical approach. molkem.com GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For non-volatile or thermally labile compounds like Agomelatine-d3, a chemical derivatization step is typically required to increase their volatility and thermal stability, making them suitable for GC analysis. However, specific, validated GC-MS methods for the routine analysis of Agomelatine-d3 are not as commonly reported in the scientific literature compared to LC-MS/MS methods. The development of a GC-MS method would involve optimizing the derivatization reaction, GC separation conditions (e.g., column type, temperature program), and MS detection parameters.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for characterizing stable isotope-labeled compounds like Agomelatine-d3. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass of an ion with very high accuracy (typically to four or five decimal places). thermofisher.com
This capability is essential for confirming the isotopic purity of Agomelatine-d3. By measuring the exact mass, analysts can verify the successful incorporation of the three deuterium (B1214612) atoms and ensure the absence of significant isotopic impurities. For example, the calculated exact mass of Agomelatine-d3 (C₁₅H₁₄D₃NO₂) is 247.1520, which can be precisely measured and confirmed using HRMS. thermofisher.com This verification is crucial for its role as an internal standard, as high isotopic purity ensures that the signal from the standard does not interfere with the signal from the unlabeled analyte.
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Application of Agomelatine-d3 as an Internal Standard in Bioanalytical Assays
The primary and most vital application of Agomelatine-d3 is its use as an internal standard (IS) in quantitative bioanalytical methods. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com In techniques like LC-MS/MS, an ideal internal standard should behave identically to the analyte of interest during sample preparation, extraction, and ionization, but be distinguishable by the mass spectrometer.
Agomelatine-d3 perfectly fits this role for the quantification of agomelatine. nih.gov Being a stable isotope-labeled version of the analyte, it has nearly identical physicochemical properties. This means it co-elutes with agomelatine during chromatography and experiences similar ionization efficiency or suppression in the MS source. However, due to its higher mass (+3 Da), it is easily distinguished from the unlabeled agomelatine by the mass spectrometer.
By adding a known amount of Agomelatine-d3 to every sample, calibrator, and quality control sample at the beginning of the workflow, any variability or loss during sample processing can be corrected. The final quantification is based on the ratio of the MS response of the analyte (agomelatine) to the MS response of the internal standard (Agomelatine-d3). This ratiometric approach significantly improves the accuracy, precision, and robustness of bioanalytical assays, which is essential for applications like therapeutic drug monitoring (TDM) and pharmacokinetic studies. nih.govthermofisher.com
Method Validation Parameters and Criteria According to Bioanalytical Guidelines
Bioanalytical method validation demonstrates that a specific method is suitable for its intended purpose. europa.eu For methods employing Agomelatine-d3, this involves a series of validation exercises to confirm specificity, linearity, precision, accuracy, and stability. pharmacompass.comnih.gov
Linearity and Calibration Range Determination
Linearity demonstrates the proportional relationship between the instrument response and the known concentration of the analyte. europa.euscholarsresearchlibrary.com For the quantification of agomelatine using Agomelatine-d3, calibration curves are constructed by plotting the peak area ratio of agomelatine to Agomelatine-d3 against the nominal concentration of agomelatine.
These calibration curves are typically prepared in the same biological matrix as the study samples, such as human plasma. europa.eu A linear regression model is then applied to the data. The acceptance criterion for linearity is generally a correlation coefficient (r²) of 0.99 or greater. researchgate.net
Published LC-MS/MS methods for agomelatine have demonstrated excellent linearity over various concentration ranges, making them suitable for pharmacokinetic studies. nih.govnih.gov
Table 1: Reported Linearity and Calibration Ranges for Agomelatine Quantification
| Analyte(s) | Internal Standard | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r) |
|---|---|---|---|---|
| Agomelatine | Fluoxetine | Human Plasma | 0.050 - 8.000 | > 0.99 |
| Agomelatine | Phenacetin | Human Plasma | 0.0457 - 100 | Not specified |
| 7-desmethyl-agomelatine | Phenacetin | Human Plasma | 0.1372 - 300 | Not specified |
| 3-hydroxy-agomelatine | Phenacetin | Human Plasma | 0.4572 - 1000 | Not specified |
| Agomelatine | Melatonin | Bulk/Tablets | 0.5 - 3 µg/mL | > 0.999 |
This table presents data from various studies and may use different internal standards and methods. [Data from references 5, 6, 17]
Precision and Accuracy Assessment
Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true value. scholarsresearchlibrary.com These parameters are evaluated at multiple quality control (QC) concentrations, including the lower limit of quantification (LLOQ), low, medium, and high concentrations.
Assessments are performed within a single day (intra-day precision and accuracy) and over several days (inter-day precision and accuracy). nih.gov The acceptance criteria set by regulatory bodies like the FDA typically require the relative standard deviation (RSD) for precision to be within ±15% (±20% at the LLOQ) and the relative error (RE) for accuracy to be within ±15% of the nominal value (±20% at the LLOQ). nih.gov
Methods utilizing Agomelatine-d3 consistently meet these criteria, demonstrating the robustness and reliability of the assay.
Table 2: Example of Precision and Accuracy Data for Agomelatine
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|
| Low | 0.54 - 7.63 | 0.93 - 8.01 | 99.55 ± 0.90 |
| Medium | 4.52 - 7.63 | 5.25 - 8.01 | 99.55 ± 0.90 |
| High | 4.52 - 7.63 | 5.25 - 8.01 | 99.55 ± 0.90 |
This table is a composite representation from different studies. Values can vary based on specific method and laboratory conditions. [Data from references 1, 3]
Extraction Recovery and Matrix Effects Evaluation
Extraction recovery is the efficiency of the extraction procedure for the analyte from the biological matrix. nih.gov The matrix effect is the suppression or enhancement of ionization of the analyte by the presence of co-eluting, undetected matrix components. nih.govbiotage.com Agomelatine-d3 is crucial in these evaluations because, being structurally and chemically almost identical to agomelatine, it is expected to have very similar extraction recovery and experience similar matrix effects.
Stability Studies in Biological Matrices
Stability testing is essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. europa.eu For agomelatine, using Agomelatine-d3 as the internal standard, stability is evaluated under various conditions:
Freeze-Thaw Stability: Assesses the stability after repeated cycles of freezing and thawing.
Short-Term Stability: Evaluates stability at room temperature for a period that simulates the sample handling process.
Long-Term Stability: Determines stability when stored in a freezer at a specified temperature (e.g., -20°C or -70°C) for an extended duration.
Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.
Studies have confirmed that agomelatine is stable under these various conditions, ensuring that the measured concentrations in study samples are accurate. nih.govnih.gov However, it has been noted that agomelatine is susceptible to degradation under acidic and alkaline conditions. nih.gov
Lower Limit of Quantification (LLOQ) and Detection Limit (LOD) Considerations
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. europa.eu The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable accuracy and precision. ekb.eg
For LC-MS/MS methods used in pharmacokinetic studies, achieving a low LLOQ is critical due to the low concentrations of agomelatine often found in plasma. researchgate.net Methods developed for agomelatine have reported LLOQs as low as 0.0457 ng/mL and 0.050 ng/mL in human plasma, demonstrating high sensitivity. nih.govnih.gov The LOD is consequently even lower, with reported values around 0.081 µg/mL for HPLC methods. ekb.eg
Table 3: List of Compounds
| Compound Name |
|---|
| Agomelatine |
| Agomelatine-d3 (acetamide-2,2,2-d3) |
| 7-desmethyl-agomelatine |
| 3-hydroxy-agomelatine |
| Melatonin |
| Phenacetin |
| Fluoxetine |
Other Spectroscopic and Chromatographic Methods in Agomelatine-d3 Research
Beyond initial characterization, a suite of other powerful analytical techniques is employed to provide a comprehensive understanding of the Agomelatine-d3 molecule. These methods are crucial for structural verification, confirmation of isotopic enrichment, and assessment of chemical purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, and its application to Agomelatine-d3 is vital for confirming its molecular structure and, critically, the success of the deuteration process. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the chemical environment of each atom within the molecule.
In the ¹H NMR spectrum of non-deuterated agomelatine, the acetyl methyl group protons would typically appear as a sharp singlet. However, in the ¹H NMR spectrum of Agomelatine-d3, the intensity of this signal is expected to be significantly diminished or absent, providing direct evidence of successful deuteration at the acetamide (B32628) group. The disappearance of this proton signal is a key indicator of the incorporation of deuterium atoms.
Conversely, deuterium (²H) NMR spectroscopy can be employed for direct detection of the deuterium nuclei. A ²H NMR spectrum of Agomelatine-d3 would show a signal at a chemical shift corresponding to the methyl group of the acetamide moiety, definitively confirming the location of the deuterium labels. The integration of this signal can also be used to quantify the level of deuterium enrichment.
Furthermore, ¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. The deuteration at the acetyl methyl group induces a characteristic isotopic effect on the ¹³C NMR spectrum. The carbon atom of the CD₃ group will exhibit a different chemical shift and may appear as a multiplet due to coupling with the deuterium atoms, compared to the singlet expected for the CH₃ group in unlabeled agomelatine. This provides further confirmation of the site of deuteration.
| Nucleus | Expected Chemical Shift (ppm) of Acetyl Group in Agomelatine | Expected Observation for Agomelatine-d3 | Information Gained |
| ¹H | ~2.0 (singlet) | Signal significantly reduced or absent. | Confirmation of deuteration at the acetyl methyl group. |
| ¹³C | ~23 | Shifted signal, possible multiplet due to C-D coupling. | Confirmation of deuteration site and structural integrity. |
| ²H | Not applicable | Signal present at the chemical shift corresponding to the acetyl methyl group. | Direct detection and quantification of deuterium incorporation. |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for separating, identifying, and quantifying components in a mixture. In the context of Agomelatine-d3 research, HPLC is the method of choice for determining the chemical purity of the compound and for separating it from any potential impurities or degradation products.
The principle of HPLC involves the passage of a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The separation is based on the differential partitioning of the sample components between the mobile phase (the liquid solvent) and the stationary phase (the solid adsorbent).
For the analysis of Agomelatine-d3, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol (B129727). jchps.comnih.gov The more nonpolar a compound is, the more it will be retained on the column, resulting in a longer retention time.
Several studies have developed and validated stability-indicating HPLC methods for the determination of agomelatine, which are directly applicable to its deuterated analog. nih.govresearchgate.net These methods are designed to separate the active pharmaceutical ingredient from any products that may form under stress conditions such as acid or base hydrolysis, oxidation, or photolysis. jchps.comnih.gov The use of a photodiode array (PDA) or a UV-Vis detector allows for the detection of the compounds as they elute from the column, typically at a wavelength of around 230 nm for agomelatine and its analogs. jchps.comnih.gov
The purity of an Agomelatine-d3 sample is determined by injecting a solution of the compound into the HPLC system and analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks indicates the presence of impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the quantitative determination of purity.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zorbax extended C18 (150 mm × 4.6 mm, 5 µm) jchps.com | BDS Hypersil phenyl (250 mm × 4.6 mm, 5 µm) nih.gov | Enable C18 (150×4.6mm, 5μm) researchgate.net |
| Mobile Phase | 0.05% formic acid and methanol (35:65%, v/v) jchps.com | Methanol-0.05 M phosphate (B84403) buffer pH 2.5 (35:65, v/v) nih.gov | Acetonitrile: methanol: water (55:25:20, v/v/v) researchgate.net |
| Flow Rate | 1.0 ml/min jchps.com | Not Specified | 1.0 ml/min researchgate.net |
| Detection | UV at 230 nm jchps.com | Fluorescence at 230/370 nm nih.gov | UV at 230nm researchgate.net |
| Retention Time | Not Specified | Not Specified | 4.2 min researchgate.net |
Agomelatine D3 in Mechanistic and Metabolic Research Methodologies
Isotopic Labeling for Tracing Metabolic Pathways of Agomelatine (B1665654)
The fundamental principle behind using Agomelatine-d3 in metabolic research is isotopic labeling. By introducing a "heavy" version of agomelatine, researchers can readily distinguish it and its subsequent metabolites from the naturally occurring, or "light," versions of the same molecules within a biological system. This distinction is typically achieved using mass spectrometry, where the mass difference between the deuterated and non-deuterated compounds allows for clear identification and tracking. This technique is invaluable for elucidating the complex biotransformation pathways of agomelatine. nih.gov
Stable isotope tracing provides a powerful and versatile method for investigating metabolic activity both in laboratory models and in living organisms. nih.gov The insights gained from these studies are crucial for understanding how the body processes agomelatine, which can have implications for its efficacy and safety profile.
In Vitro Metabolic Studies Using Agomelatine-d3 (e.g., Liver Microsomes, Hepatocytes)
In vitro models are essential for initial metabolic screening and provide a controlled environment to study drug metabolism. nih.gov Human liver microsomes and hepatocytes are the most commonly used systems as they contain a rich concentration of the drug-metabolizing enzymes responsible for the biotransformation of most pharmaceuticals. dls.comresearchgate.net
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells and are abundant in Phase I cytochrome P450 (CYP) enzymes. dls.comresearchgate.net When Agomelatine-d3 is incubated with liver microsomes, researchers can identify the primary oxidative metabolites formed by CYP enzymes. nih.gov By comparing the metabolic profiles of agomelatine in microsomes from different species, researchers can also investigate interspecies differences in drug metabolism. nih.gov Agomelatine is primarily metabolized by CYP1A2, with minor contributions from CYP2C9 and CYP2C19, through processes of hydroxylation and demethylation. nih.gov
Hepatocytes: As intact liver cells, hepatocytes offer a more comprehensive model of liver metabolism, containing both Phase I and Phase II enzymes, as well as transport proteins. dls.com Using Agomelatine-d3 in hepatocyte cultures allows for the study of a broader range of metabolic reactions, including conjugation pathways like glucuronidation, which are crucial for the detoxification and excretion of drugs. nih.gov Permeabilized hepatocytes are a novel approach that combines the advantages of both microsomes and traditional hepatocyte cultures, offering robust metabolic function with greater ease of use. dls.com
The data below illustrates the intrinsic clearance rates of a compound in different in vitro systems, highlighting the variability that can be observed between models and species.
| In Vitro System | Species | Intrinsic Clearance (μL/min/mg protein or 10^6 cells) |
| Liver Microsomes | Human | 48.1 |
| Mouse | 115 | |
| Rat | 194 | |
| Hepatocytes | Human | 20.9 |
| Mouse | 116 | |
| Rat | 140 |
This table is representative of data that can be generated in such studies and is based on findings for a different compound, UNC10201652. nih.gov
In Vivo Metabolic Studies Using Agomelatine-d3 (Focus on Analytical Tracing)
Following in vitro characterization, in vivo studies using Agomelatine-d3 are conducted in animal models to understand its metabolic fate in a whole-organism context. After administration of the deuterated compound, biological samples such as plasma, urine, and feces are collected over time. These samples are then analyzed using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to trace the absorption, distribution, metabolism, and excretion of Agomelatine-d3 and its metabolites. nih.govmdpi.com
This analytical tracing allows for the creation of a comprehensive metabolic map, identifying the major and minor metabolites formed in the body and the primary routes of their elimination. researchgate.net The use of the deuterated label is critical to differentiate the administered drug and its metabolites from any endogenous compounds that might interfere with the analysis.
Identification and Elucidation of Agomelatine Metabolites Through Deuterated Tracers
A key application of Agomelatine-d3 is the definitive identification of its metabolites. nih.gov The mass shift introduced by the deuterium (B1214612) atoms serves as a unique signature. When analyzing samples from metabolic studies, researchers look for pairs of peaks in the mass spectrum separated by a specific mass difference corresponding to the number of deuterium atoms. This "doublet" signature confirms that a detected compound is a metabolite of agomelatine and not an unrelated endogenous substance.
This approach has been instrumental in characterizing the biotransformation of agomelatine, which primarily involves hydroxylation and O-demethylation, followed by conjugation reactions. The resulting metabolites are largely inactive. nih.gov Metabolomics, the systematic study of small-molecule metabolites, coupled with isotopic labeling, provides a global view of a drug's metabolism. researchgate.net
Investigation of Enzyme Kinetics and Isotope Effects in Biotransformation Processes
Agomelatine-d3 can also be used to investigate the kinetics of the enzymes responsible for its metabolism. By measuring the rate of metabolite formation from Agomelatine-d3 versus non-labeled agomelatine, researchers can determine kinetic parameters such as Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum reaction rate). nih.gov
Furthermore, the replacement of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect" (KIE). This occurs when the C-D bond, being stronger than the C-H bond, is cleaved at a slower rate during a reaction. If a significant KIE is observed in the metabolism of Agomelatine-d3, it provides strong evidence that the cleavage of that specific C-H bond is a rate-determining step in the metabolic pathway. nih.gov Studying these isotope effects can offer deep insights into the reaction mechanisms of drug-metabolizing enzymes. nih.gov
Future Directions and Emerging Research Avenues for Deuterated Agomelatine Derivatives
Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput
Agomelatine-d3 is a critical component in the development of robust bioanalytical methods, primarily serving as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its physicochemical properties closely mimic agomelatine (B1665654), ensuring similar behavior during sample extraction and chromatographic separation, while its increased mass allows it to be distinguished by the mass spectrometer. This minimizes variability and enhances the accuracy and precision of quantification in complex biological matrices like plasma. scispace.com
Research has focused on creating ultra-sensitive and high-throughput LC-MS/MS methods for pharmacokinetic studies. For instance, a UPLC-MS/MS method was developed for the rapid detection of 71 neuropsychotropic drugs, including agomelatine, in human serum. nih.gov In such methods, the analyte (agomelatine) and the internal standard (Agomelatine-d3) are monitored using specific mass transitions in multiple reaction monitoring (MRM) mode. The mass transition for agomelatine is typically m/z 244.1 → 185.3, while for Agomelatine-d3, it is m/z 247.2 → 185.1. nih.govnih.gov
Future developments will likely focus on further refining these techniques to achieve even lower limits of quantification and reduce sample volume requirements, which is particularly beneficial in preclinical studies involving small animals or in clinical scenarios where sample availability is limited. Innovations in microfluidics and more advanced mass spectrometry instrumentation could pave the way for assays with unprecedented sensitivity and speed.
Table 1: Representative LC-MS/MS Parameters for Agomelatine Quantification
| Parameter | Description |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | Agomelatine-d3 (acetamide-2,2,2-d3) |
| Biological Matrix | Human Plasma, Human Serum |
| Chromatographic Separation | Reversed-phase column (e.g., C18) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Agomelatine Mass Transition | m/z 244.1 → 185.3 nih.gov |
| Agomelatine-d3 Mass Transition | m/z 247.2 → 185.1 nih.gov |
| Lower Limit of Quantification (LLOQ) | As low as 0.05 ng/mL nih.gov |
Potential for Advanced Mechanistic Investigations in Drug-Receptor Interactions through Isotopic Probes
The unique pharmacological profile of agomelatine stems from its activity as a potent agonist at melatonergic MT1 and MT2 receptors and as an antagonist at the serotonergic 5-HT2C receptor. nih.gov Understanding the precise nature of these interactions at an atomic level is a key area of research. Agomelatine-d3 can serve as an isotopic probe in advanced biophysical techniques to elucidate these mechanisms.
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy: Isotopic labeling is an indispensable tool in SSNMR for studying the structure of ligands bound to their receptors. sigmaaldrich.comnih.gov By using Agomelatine-d3 in complex with its target receptors (MT1, MT2, or 5-HT2C), researchers could selectively observe the deuterium (B1214612) signal. This would provide detailed information about the conformation and dynamics of the acetamide (B32628) group within the receptor's binding pocket, helping to map key points of interaction that are crucial for its agonist or antagonist activity. europeanpharmaceuticalreview.com
Neutron Crystallography: This powerful technique is uniquely suited for determining the positions of hydrogen and deuterium atoms in biological macromolecules. portlandpress.commdpi.com X-ray crystallography often fails to visualize these lighter atoms. portlandpress.com By preparing co-crystals of a target receptor with Agomelatine-d3 and performing neutron diffraction, it would be possible to directly visualize the hydrogen-bonding networks and other subtle interactions between the drug and the receptor. nih.govnih.gov This provides unambiguous, high-resolution data on the binding orientation and the protonation states of key amino acid residues, offering fundamental insights into the basis of molecular recognition and the mechanism of action. pnas.orgnih.gov
Exploration of Deuterated Metabolites as Research Tools
The metabolism of agomelatine is extensive and primarily mediated by cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor to its hydroxylation and demethylation, and CYP2C9/19 playing a lesser role. nih.govwisdomlib.orgnih.gov The resulting metabolites are then conjugated and excreted. nih.gov The use of Agomelatine-d3 offers significant advantages for studying these metabolic pathways.
When Agomelatine-d3 is administered, its metabolites retain the deuterium label (unless the metabolism occurs at the labeled site). This creates a unique isotopic signature—a mass shift—that allows for the easy detection and identification of drug-related material in complex biological samples using mass spectrometry. nih.govnih.gov This approach facilitates:
Comprehensive Metabolite Identification: The characteristic isotopic pattern helps distinguish true metabolites from background noise and endogenous matrix components, aiding in the discovery of novel or low-abundance metabolic pathways. mdpi.comresearchgate.net
Reaction Phenotyping: By incubating Agomelatine-d3 with specific recombinant CYP enzymes, it is possible to unequivocally determine which enzymes are responsible for the formation of each deuterated metabolite.
Investigation of Bioactivation: Agomelatine metabolism can lead to the formation of reactive metabolites. researchgate.net Tracing the fate of deuterated metabolites can help identify potential bioactivation pathways and the formation of adducts with cellular macromolecules.
Use of Deuterated Metabolite Standards: The availability of synthesized deuterated metabolites, such as 3-Hydroxy agomelatine-d3, can serve as internal standards for the precise quantification of agomelatine's metabolites, enabling more complete and accurate pharmacokinetic modeling. medchemexpress.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Agomelatine-d3 (acetamide-2,2,2-d3) |
| Agomelatine |
| This compound |
| 5-HT2C |
| MT1 |
Q & A
Basic Research Questions
Q. What methodological approaches ensure high isotopic purity (>98 atom% D) during the synthesis of Agomelatine-d3?
- Answer : Deuterium incorporation in Agomelatine-d3 is typically achieved via acid- or base-catalyzed hydrogen-deuterium exchange under controlled conditions. Isotopic purity is validated using deuterium nuclear magnetic resonance (²H NMR) and high-resolution mass spectrometry (HRMS) . For example, the acetamide-2,2,2-d3 group is synthesized by substituting hydrogen atoms at the methyl position with deuterium using deuterated reagents like D₂O or CD₃COOD. Rigorous purification via preparative HPLC or column chromatography is critical to minimize isotopic dilution .
Q. How can researchers confirm the structural integrity and isotopic labeling efficiency of Agomelatine-d3?
- Answer : A combination of ¹H/²H NMR , Fourier-transform infrared spectroscopy (FTIR) , and isotopic ratio mass spectrometry (IRMS) is recommended. For instance, ¹H NMR will show the absence of protons at the deuterated methyl group (δ ~2.1 ppm), while ²H NMR confirms deuterium incorporation. HRMS should exhibit a molecular ion peak at m/z 246.32 (C₁₃H₁₃D₃N₂O₂) with <2% non-deuterated impurity .
Advanced Research Questions
Q. What experimental designs are optimal for studying Agomelatine-d3’s pharmacokinetic (PK) profile in vivo?
- Answer : Use stable isotope-labeled comparative PK studies with LC-MS/MS quantification. Administer Agomelatine-d3 alongside non-deuterated Agomelatine to the same subject (or model organism) to control for inter-individual variability. Monitor deuterium loss via metabolic exchange by comparing plasma half-life (t₁/₂) and area under the curve (AUC) ratios. Ensure dose normalization to account for isotopic mass differences .
Q. How can contradictory data on Agomelatine-d3’s metabolic stability be resolved in hepatic microsome assays?
- Answer : Contradictions often arise from variations in microsome source (e.g., human vs. rodent), incubation conditions (pH, temperature), or deuterium kinetic isotope effects (KIE). To address this:
- Standardize protocols : Use pooled human liver microsomes and fixed incubation parameters.
- Quantify KIE : Compare intrinsic clearance (CLₐᵢₙₜ) between Agomelatine-d3 and non-deuterated analogs. A KIE >1.5 indicates significant metabolic stabilization due to deuterium .
Q. What strategies mitigate deuterium depletion in long-term stability studies of Agomelatine-d3?
- Answer : Deuterium loss via back-exchange or metabolic processes can be minimized by:
- Storage : Keep samples at -80°C in deuterium-depleted solvents (e.g., DMSO-d₆).
- Analytical controls : Include internal deuterated standards (e.g., Acetaminophen-d4) during LC-MS runs to correct for in situ deuterium exchange .
Data Analysis and Reproducibility
Q. How should researchers interpret discrepancies in receptor-binding affinity data between Agomelatine-d3 and its parent compound?
- Answer : Deuterium’s mass and bond strength can alter binding kinetics. Use surface plasmon resonance (SPR) or radioligand binding assays to measure KD and Bmax. Statistically significant differences (p<0.05 via Student’s t-test) suggest isotopic effects on target engagement. Compare results across multiple replicates and independent labs to confirm trends .
Q. What computational tools predict the impact of deuterium labeling on Agomelatine-d3’s pharmacodynamics?
- Answer : Molecular dynamics (MD) simulations using software like GROMACS or AMBER can model deuterium’s effects on hydrogen bonding and conformational stability. Pair these with density functional theory (DFT) calculations to quantify bond dissociation energies and isotopic shifts in vibrational spectra .
Methodological Best Practices
Q. What quality control (QC) criteria are essential for Agomelatine-d3 in preclinical studies?
- Answer : Establish a QC checklist:
- Isotopic purity : ≥98 atom% D via HRMS.
- Chemical purity : ≥97% via HPLC-UV (λ = 254 nm).
- Stability : ≤5% deuterium loss after 6 months at -80°C.
- Documentation : Batch-specific certificates of analysis (CoA) with CAS RN 1079389-38-0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
